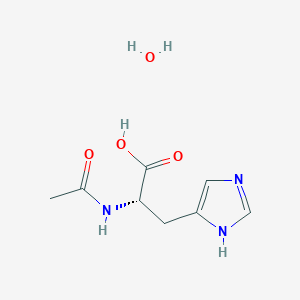

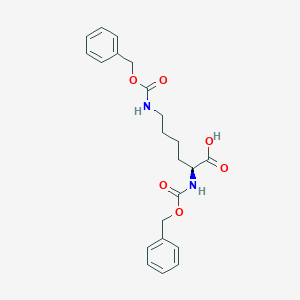

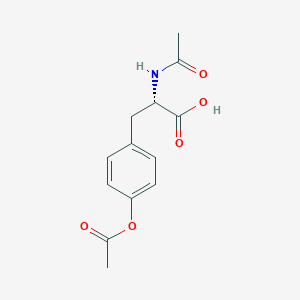

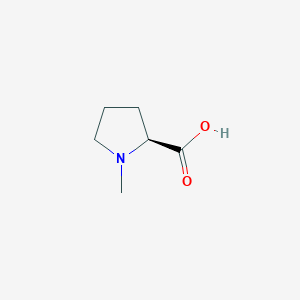

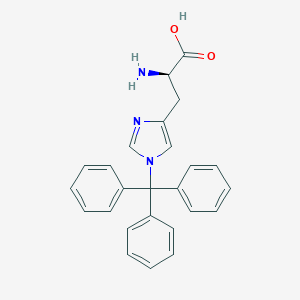

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, commonly known as Trityl-ABA, is a synthetic amino acid derivative used in scientific research for its unique properties. This compound is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system.

Applications De Recherche Scientifique

Reactivity and Synthesis Applications

A literature review by Kaplaushenko (2019) discusses the reactivity of 1,2,4-triazole-3-thione derivatives, highlighting the importance of compounds with open thiogroups, such as cysteine analogs, for their antioxidant and antiradical activities. While this review does not directly mention "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid," it underscores the significance of exploring chemical transformations involving similar classes of compounds for potential pharmacological activities Kaplaushenko, 2019.

Analytical Applications

Friedman (2004) explores the applications of the ninhydrin reaction, primarily for the analysis of amino acids, peptides, and proteins, across a broad spectrum of disciplines including agricultural, biomedical, and nutritional sciences. The reactivity of primary amino groups with ninhydrin, leading to the formation of Ruhemann's purple, is critical for detecting and analyzing compounds related to "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" Friedman, 2004.

Neuropharmacology and Neuroprotective Agents

Research on YM872 highlights its role as a selective, potent, and water-soluble AMPA receptor antagonist with potential neuroprotective properties. Although not directly related, this study emphasizes the importance of developing compounds with specific receptor affinities, which could include analogs of "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" for treating neurological conditions Takahashi et al., 2006.

Biomedical and Pharmacological Effects

Naveed et al. (2018) discuss the pharmacological review of Chlorogenic Acid (CGA), detailing its antioxidant, anti-inflammatory, and neuroprotective roles. While CGA differs structurally from "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid," understanding the pharmacological effects of similarly complex molecules can inform research into the applications of this compound Naveed et al., 2018.

Transport Mechanisms in Neurons

Horak et al. (2014) detail the trafficking of NMDA receptors from the ER to synapses, illustrating the complex pathways involved in receptor regulation within neurons. Insights into such mechanisms could potentially be applied to the study of compounds like "(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid" and their effects on synaptic function Horak et al., 2014.

Propriétés

IUPAC Name |

(2R)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQZNOAYQCQFZ-HSZRJFAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428608 |

Source

|

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | |

CAS RN |

199119-46-5 |

Source

|

| Record name | Nim-Trityl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.